Molecular Weight and Heavy Atom Count Differentiation from the Des-Methyl Furan Analog
N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine (C₁₄H₁₈N₂O₂, MW 246.30 g/mol) carries a molecular weight 14.02 Da greater than its des-methyl analog N-(2-furylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine (C₁₃H₁₆N₂O₂, MW 232.28 g/mol), a difference attributable solely to the 5-methyl substituent on the furan ring . This methyl group adds one heavy atom (carbon) and two hydrogen atoms, increasing both the heavy atom count (18 vs. 17) and the fraction of sp³-hybridized carbons, which influences ligand efficiency metrics used in fragment-based and lead-optimization workflows [1].
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW = 246.30 g/mol; Heavy atoms = 18 (C₁₄H₁₈N₂O₂); Rotatable bonds = 8 |
| Comparator Or Baseline | Des-methyl analog: N-(2-furylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine; MW = 232.28 g/mol; Heavy atoms = 17 (C₁₃H₁₆N₂O₂); Rotatable bonds = 7 |
| Quantified Difference | ΔMW = +14.02 g/mol (+6.0%); ΔHeavy atoms = +1; ΔRotatable bonds = +1 |
| Conditions | Structural comparison based on SMILES: Target = CC1=CC=C(O1)CNCCCOC2=CC=CC=N2; Comparator = C1=COC(=C1)CNCCCOC2=CC=CC=N2 |
Why This Matters
The 14 Da mass increment and additional methyl-driven hydrophobic surface area directly affect calculated logP, ligand efficiency indices, and pharmacokinetic predictions—parameters routinely used in hit triage and procurement decisions for screening libraries.
- [1] Bickerton, G. R., Paolini, G. V., Besnard, J., Muresan, S., & Hopkins, A. L. (2012). Quantifying the chemical beauty of drugs. Nature Chemistry, 4(2), 90-98. doi:10.1038/nchem.1243. (Provides the QED framework for context on ligand efficiency and molecular property assessment.) View Source
